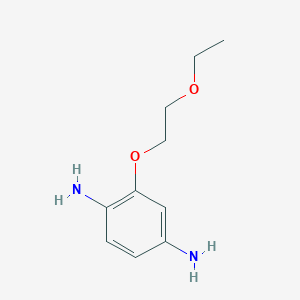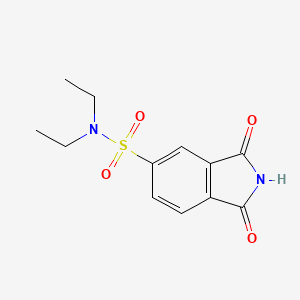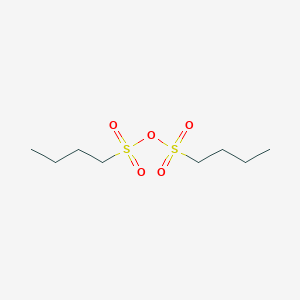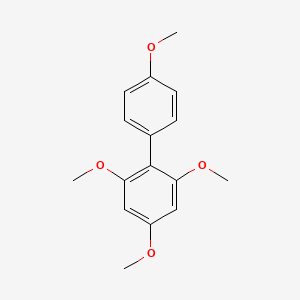![molecular formula C30H32P2S4 B14331920 Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]- CAS No. 99346-83-5](/img/structure/B14331920.png)
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] is a complex organophosphorus compound It is characterized by the presence of phosphine groups attached to an ethanediyl backbone, with bis[2-(methylthio)phenyl] substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] typically involves the reaction of 1,2-bis(dichlorophosphino)ethane with the lithium salt of 2-bromo-m-xylene in diethyl ether. The reaction yields a white precipitate, which is then washed with water. The compound is insoluble in water, ether, and alkanes but moderately soluble in benzene and toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have various applications in catalysis and material science.
Aplicaciones Científicas De Investigación
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to prepare metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with transition metals.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] involves its ability to form stable complexes with transition metals. These complexes can act as catalysts in various chemical reactions by facilitating the transfer of electrons and stabilizing reaction intermediates. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Phosphine, 1,2-ethanediylbis[diphenyl-]: This compound has similar structural features but with diphenyl substituents instead of bis[2-(methylthio)phenyl].
1,2-Bis(dicyclohexylphosphino)ethane: This compound has dicyclohexyl substituents and is used as a ligand in various catalytic processes, including decarbonylative C-H coupling and cross-coupling reactions.
Uniqueness
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] is unique due to the presence of methylthio groups, which can enhance its electron-donating properties and increase its stability in metal complexes. This makes it particularly useful in catalytic applications where strong electron-donating ligands are required.
Propiedades
Número CAS |
99346-83-5 |
|---|---|
Fórmula molecular |
C30H32P2S4 |
Peso molecular |
582.8 g/mol |
Nombre IUPAC |
2-bis(2-methylsulfanylphenyl)phosphanylethyl-bis(2-methylsulfanylphenyl)phosphane |
InChI |
InChI=1S/C30H32P2S4/c1-33-27-17-9-5-13-23(27)31(24-14-6-10-18-28(24)34-2)21-22-32(25-15-7-11-19-29(25)35-3)26-16-8-12-20-30(26)36-4/h5-20H,21-22H2,1-4H3 |
Clave InChI |
JXRFSPHGORBIOI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1P(CCP(C2=CC=CC=C2SC)C3=CC=CC=C3SC)C4=CC=CC=C4SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)

![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)




![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)



